1-(1H-Pyrrol-3-YL)dodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrrol-3-YL)dodecan-1-one is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrol-3-YL)dodecan-1-one typically involves the condensation of pyrrole with a dodecanone precursor. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This method provides good yields under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrrol-3-YL)dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides.
Major Products Formed:
Oxidation: Pyrrolinones
Reduction: Alcohol derivatives
Substitution: N-substituted pyrroles
Scientific Research Applications
1-(1H-Pyrrol-3-YL)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-3-YL)dodecan-1-one involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and proteins, potentially inhibiting their function. The dodecanone chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)dodecan-1-one: Known for its antifungal properties.
4-Nitro phenyl dodecanoate: Effective antibacterial agent.
Quinolin-8-yl dodecanoate: Another potent antibacterial compound.
Uniqueness: 1-(1H-Pyrrol-3-YL)dodecan-1-one stands out due to its unique combination of a pyrrole ring and a long dodecanone chain, which may confer distinct biological activities and chemical reactivity compared to other dodecanoic acid derivatives.
Properties
CAS No. |
108580-11-6 |
---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
1-(1H-pyrrol-3-yl)dodecan-1-one |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-11-16(18)15-12-13-17-14-15/h12-14,17H,2-11H2,1H3 |
InChI Key |
CRGPDAFGMYENEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CNC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.